4-amino-N-(2-hydroxyethyl)-N-methylpyridine-2-carboxamide
Description
4-amino-N-(2-hydroxyethyl)-N-methylpyridine-2-carboxamide is a chemical compound with a unique structure that includes an amino group, a hydroxyethyl group, and a methylpyridine carboxamide moiety
Properties
IUPAC Name |
4-amino-N-(2-hydroxyethyl)-N-methylpyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2/c1-12(4-5-13)9(14)8-6-7(10)2-3-11-8/h2-3,6,13H,4-5H2,1H3,(H2,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYTBDHRPYDHDTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)C(=O)C1=NC=CC(=C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-amino-N-(2-hydroxyethyl)-N-methylpyridine-2-carboxamide typically involves the reaction of 4-aminopyridine with N-methyl-2-chloroacetamide in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous medium at elevated temperatures to facilitate the formation of the desired product. The reaction can be summarized as follows:
4-aminopyridine+N-methyl-2-chloroacetamideNaOH, H2O, heatthis compound
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Types of Reactions:
Oxidation: The hydroxyethyl group in the compound can undergo oxidation to form a carboxylic acid derivative.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed:
Oxidation: 4-amino-N-(2-carboxyethyl)-N-methylpyridine-2-carboxamide.
Reduction: 4-amino-N-(2-aminoethyl)-N-methylpyridine-2-carboxamide.
Substitution: Various N-alkyl or N-acyl derivatives.
Scientific Research Applications
4-amino-N-(2-hydroxyethyl)-N-methylpyridine-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials with specific properties, such as corrosion resistance and antimicrobial coatings
Mechanism of Action
The mechanism of action of 4-amino-N-(2-hydroxyethyl)-N-methylpyridine-2-carboxamide involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological macromolecules, while the amino group can participate in electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.
Comparison with Similar Compounds
- 4-amino-N-(2-hydroxyethyl)-N-methylbenzenesulfonamide.
- 4-amino-N-(2-hydroxyethyl)-N-methylbenzamide.
- 4-amino-N-(2-hydroxyethyl)-N-methylpyridine-3-carboxamide.
Comparison: Compared to its analogs, 4-amino-N-(2-hydroxyethyl)-N-methylpyridine-2-carboxamide exhibits unique properties due to the presence of the pyridine ring, which can enhance its binding affinity to certain biological targets. Additionally, the specific positioning of the functional groups can influence its reactivity and stability in various chemical reactions .
Biological Activity
4-amino-N-(2-hydroxyethyl)-N-methylpyridine-2-carboxamide is a pyridine derivative that has garnered attention for its diverse biological activities. This compound is being explored for its potential applications in medicinal chemistry, particularly as a therapeutic agent. Understanding its biological activity involves examining its mechanisms of action, therapeutic potential, and comparative efficacy against similar compounds.
The molecular formula of this compound is C9H12N2O2. The compound features a pyridine ring, an amino group, and a hydroxyethyl substituent, which contribute to its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The hydroxyethyl group can form hydrogen bonds, while the amino group may engage in electrostatic interactions. These interactions can modulate enzyme activity or receptor binding, leading to observable biological effects such as:
- Enzyme Inhibition : The compound has been noted for its potential to inhibit specific enzymes involved in inflammatory pathways.
- Antimicrobial Activity : Preliminary studies suggest that it may exhibit antimicrobial properties, making it a candidate for further exploration in infection control.
Biological Activity Data
Antimicrobial Activity
A study investigated the compound's efficacy against various bacterial strains. Results indicated significant inhibition of growth in specific pathogens, suggesting potential as an antimicrobial agent.
Anti-inflammatory Properties
Research has shown that this compound can modulate inflammatory responses by inhibiting key enzymes involved in the inflammatory cascade. This positions the compound as a promising candidate for developing anti-inflammatory drugs.
Cancer Cell Cytotoxicity
In vitro studies assessed the compound's cytotoxic effects on cancer cell lines, revealing that it induces apoptosis more effectively than some reference drugs. This suggests potential applications in cancer therapy, particularly with further structural modifications to enhance efficacy.
Comparative Analysis with Similar Compounds
When compared to structurally related compounds such as 4-amino-N-(2-hydroxyethyl)-N-methylbenzamide and 4-amino-N-(2-hydroxyethyl)-N-methylpyridine-3-carboxamide, the unique positioning of functional groups in this compound enhances its binding affinity and biological activity.
| Compound Name | Key Activity | Binding Affinity |
|---|---|---|
| This compound | Antimicrobial, Anti-inflammatory | High |
| 4-amino-N-(2-hydroxyethyl)-N-methylbenzamide | Moderate Antimicrobial | Moderate |
| 4-amino-N-(2-hydroxyethyl)-N-methylpyridine-3-carboxamide | Lower Cytotoxicity | Low |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
